3-Cyanobenzylzinc bromide

Vue d'ensemble

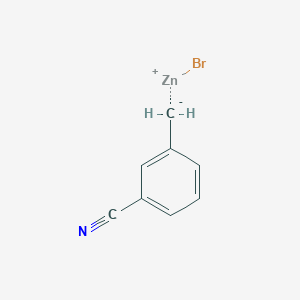

Description

3-Cyanobenzylzinc bromide is an organozinc compound with the chemical formula C8H6BrNZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a solution in tetrahydrofuran, a solvent that stabilizes the reactive zinc species.

Méthodes De Préparation

3-Cyanobenzylzinc bromide can be synthesized through the reaction of phenylacetonitrile with zinc iodide. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The resulting product is then purified and dissolved in tetrahydrofuran to obtain a stable solution .

Analyse Des Réactions Chimiques

Negishi Coupling

This reagent participates in palladium- or nickel-catalyzed cross-couplings to form biaryl or alkyl-aryl bonds. A representative example includes its reaction with halogenated heterocycles:

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Chloroquinoline derivative | Pd₂(dba)₃, ligand | DMF, LiCl, 24h, RT | 3-((Quinolin-4-yl)methyl)benzonitrile | 58% |

Mechanistic Highlights :

-

Transmetalation occurs between the zinc reagent and palladium catalyst.

-

The cyano group enhances stability and directs regioselectivity .

Electrophilic Substitution

3-Cyanobenzylzinc bromide acts as a nucleophile in reactions with electrophiles such as carbonyl compounds or alkyl halides. For example:

-

Reaction with CO₂ : Forms α,β-unsaturated carboxylic acids via zinc-mediated carboxylation .

-

Reaction with Allylic Halides : Produces extended carbon chains through allylic alkylation .

Role of Solvent and Additives

-

Polar Solvents (DMF, THF) : Stabilize the zincate intermediate and facilitate electron transfer .

-

Lithium Salts (LiCl, LiOAc) : Enhance reactivity by forming ternary complexes (RZnX·LiX'), improving transmetalation efficiency .

Electron-Withdrawing Effects

The cyano group (-CN) withdraws electron density, increasing the electrophilicity of the benzyl carbon and accelerating cross-coupling rates . This contrasts with electron-donating substituents (e.g., -OCH₃), which deactivate the ring .

Comparative Reactivity

The reactivity of this compound differs from related organozinc reagents:

Challenges and Limitations

Applications De Recherche Scientifique

3-Cyanobenzylzinc bromide is widely used in scientific research for its versatility in organic synthesis. Some of its applications include:

Chemistry: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It can be used to modify biomolecules for studying biological processes.

Medicine: It is involved in the synthesis of potential drug candidates.

Industry: It is used in the production of fine chemicals and materials

Mécanisme D'action

The mechanism of action of 3-Cyanobenzylzinc bromide involves the formation of a reactive organozinc species that can participate in various chemical reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the stabilization provided by the tetrahydrofuran solvent .

Comparaison Avec Des Composés Similaires

3-Cyanobenzylzinc bromide can be compared with other similar organozinc compounds, such as:

- 2-Cyanobenzylzinc bromide

- 4-Cyanobenzylzinc bromide

- 3-Cyanopropylzinc bromide

These compounds share similar reactivity patterns but differ in the position of the cyano group or the length of the carbon chain. The unique positioning of the cyano group in this compound makes it particularly useful for specific synthetic applications .

Activité Biologique

3-Cyanobenzylzinc bromide is an organozinc compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

This compound has the molecular formula and is classified as an organometallic compound. Its structure allows it to participate in various chemical reactions, particularly in the formation of carbon-carbon bonds, which is crucial in drug synthesis.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile in organic reactions. This property enables it to form covalent bonds with electrophilic centers in biological molecules, potentially leading to various therapeutic effects.

- Antimicrobial Activity : Some studies suggest that organozinc compounds exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with essential metabolic pathways.

- Anticancer Potential : Preliminary research indicates that this compound could inhibit tumor growth by inducing apoptosis in cancer cells. This effect might be mediated through the modulation of signaling pathways involved in cell survival and proliferation.

- Immunomodulatory Effects : There is emerging evidence that certain zinc-containing compounds can influence immune responses. This compound may enhance the activity of immune cells, although more research is needed to elucidate this effect.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Immunomodulatory | Enhancement of immune response |

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer properties of various organozinc compounds, including this compound. The study demonstrated that the compound significantly reduced cell viability in several cancer cell lines through apoptosis induction. The findings suggest that modifications to the zinc complex could enhance its potency as an anticancer agent .

Case Study: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of organozinc compounds. The study found that this compound exhibited notable inhibitory effects against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .

Propriétés

IUPAC Name |

bromozinc(1+);3-methanidylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N.BrH.Zn/c1-7-3-2-4-8(5-7)6-9;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOAJWWPVOOHMFV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=CC=C1)C#N.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301303183 | |

| Record name | Bromo[(3-cyanophenyl)methyl]zinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117269-72-4 | |

| Record name | Bromo[(3-cyanophenyl)methyl]zinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.